molecular formula C7H12ClN B2964757 3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride CAS No. 1909317-25-4

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride

Cat. No.: B2964757
CAS No.: 1909317-25-4
M. Wt: 145.63
InChI Key: FNYDBEODLVKLEK-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride (CAS 1909317-25-4) is a chemical compound with the molecular formula C7H12ClN and a molecular weight of 145.63 g/mol . It is supplied as the hydrochloride salt of 3-(Prop-2-yn-1-yl)pyrrolidine (CAS 1565722-61-3), which has a molecular formula of C7H11N and a molecular weight of 109.17 g/mol . The structure features a pyrrolidine ring, a saturated five-membered ring with one nitrogen atom, which is a common feature in many biologically active compounds and approved therapeutics . The prop-2-yn-1-yl (propargyl) group attached to the ring provides a terminal alkyne functionality, a versatile handle for further chemical modification via reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This makes the compound a valuable building block in medicinal chemistry and chemical biology for the synthesis of more complex molecules, such as in the development of compounds with inhibitory activity against various targets . Nitrogen-containing heterocycles like pyrrolidine are prized in drug discovery for their ability to improve solubility and their capacity to engage in key hydrogen-bonding interactions with biological targets . As a pyrrolidine derivative, this compound serves as a useful synthetic intermediate or scaffold in various research applications, including but not limited to the design and synthesis of potential therapeutic agents. The product is accompanied by a certificate of analysis. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-prop-2-ynylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-3-7-4-5-8-6-7;/h1,7-8H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYDBEODLVKLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-25-4
Record name 3-(prop-2-yn-1-yl)pyrrolidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride typically involves the alkylation of pyrrolidine with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or distillation techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine and Pyridine Derivatives

Compound Name Molecular Formula Substituent/Functional Group Key Features/Applications Reference
This compound C₇H₁₂ClN Propargyl group (C≡CH) at pyrrolidine C3 Reactive alkyne for click chemistry
3-(Prop-2-en-1-yl)pyrrolidine hydrochloride C₇H₁₃ClN Propenyl group (C=CH₂) at pyrrolidine C3 Less reactive than propargyl; used in synthesis
(2S)-2-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine HCl C₉H₁₄ClNO Propargyl ether at pyrrolidine C2 Ether-linked alkyne for conjugation
3-(Pyridin-3-yl)propionyl-pyrrolidine (13a) C₁₇H₂₅N₃O₂ Pyridinylpropionyl-pyrrolidine Bioactive scaffold for enzyme inhibition
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol C₁₀H₁₁NO₃ Propargyl alcohol attached to pyridine Intermediate for heterocyclic synthesis

Structural and Reactivity Differences

  • Propargyl vs. Propenyl Substituents :
    The propargyl group in this compound introduces a terminal alkyne, which is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. In contrast, the propenyl group in 3-(prop-2-en-1-yl)pyrrolidine hydrochloride () contains a less reactive double bond, limiting its utility in click chemistry but offering stability for other synthetic pathways .

  • Pyrrolidine vs. Pyridine Backbones :
    Pyridine derivatives like 3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol () exhibit aromaticity and basicity, making them suitable for metal coordination or as ligands. Pyrrolidine derivatives, however, provide conformational flexibility and are often used to mimic peptide bonds in drug design .

Research Findings and Data Gaps

  • Structural Characterization :
    While crystallographic data for the target compound are absent, analogs such as 3-(prop-2-en-1-yl)pyrrolidine hydrochloride have been structurally validated using techniques like NMR and mass spectrometry (). SHELX software, widely used for small-molecule refinement, could aid in future structural analyses .

  • The propargyl group’s role in covalent inhibitor design remains underexplored for this compound.

Biological Activity

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride, also known by its CAS number 1909317-25-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine derivatives, characterized by a five-membered ring containing nitrogen. Its structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₇H₉ClN
Molecular Weight 145.60 g/mol
CAS Number 1909317-25-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds in the pyrrolidine class have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and other physiological processes.
  • Receptor Modulation : Pyrrolidine derivatives often act on G-protein coupled receptors (GPCRs), influencing signal transduction pathways that regulate numerous cellular functions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, a study evaluating various pyrrolidine compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL, indicating potent activity .

Antifungal Activity

In addition to antibacterial properties, certain pyrrolidine derivatives have exhibited antifungal activity. For example, derivatives tested against Candida albicans showed promising results, suggesting that modifications in the pyrrolidine structure could enhance antifungal efficacy .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications at specific positions on the pyrrolidine ring can significantly alter potency and selectivity:

ModificationEffect on Activity
Hydroxylation at position 3Increased potency against bacterial strains
Substitution with halogensEnhanced antimicrobial properties

Study on Antimicrobial Efficacy

A notable study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated that certain structural modifications led to enhanced activity against resistant strains of bacteria . The study employed a high-throughput screening method to evaluate over 100 derivatives, identifying several candidates with MIC values lower than traditional antibiotics.

Evaluation of Toxicity

Another important aspect of research involves assessing the toxicity profiles of these compounds. In vitro cytotoxicity assays revealed that while some derivatives exhibited significant antimicrobial effects, they also demonstrated varying degrees of cytotoxicity against human cell lines. This highlights the need for further optimization to balance efficacy and safety .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurposeReference
CyclizationK₂CO₃, DMF, 80°CPromote intramolecular cyclization
Salt FormationHCl (gaseous), EtOHStabilize the compound for storage

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks .
  • Storage : Store at -20°C in airtight, moisture-resistant containers .
  • Waste Disposal : Segregate hazardous waste and consult institutional guidelines for professional disposal .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and machine learning to:

Predict Reaction Pathways : Identify low-energy transition states for cyclization .

Screen Conditions : Optimize solvent, temperature, and catalyst combinations in silico .

Feedback Loop : Experimental data (e.g., yields) refine computational models iteratively .

Q. Table 2: Computational Tools for Reaction Design

ToolApplicationReference
Gaussian 16Transition-state modeling
RDKitReaction condition prediction

Advanced: How can low yields in the cyclization step be addressed?

Methodological Answer:

  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., DBU or Cs₂CO₃) to enhance reaction efficiency .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
  • Kinetic Analysis : Use in-situ FTIR or NMR to monitor intermediate formation and adjust reaction time .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm pyrrolidine ring and propargyl group integration .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry for chiral centers (if applicable) .

Advanced: What strategies ensure scalability while maintaining purity?

Methodological Answer:

  • Process Control : Implement continuous-flow reactors to improve heat/mass transfer .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like HPLC for real-time purity monitoring .
  • Crystallization Engineering : Optimize anti-solvent addition rates to enhance crystal purity .

Basic: What structural analogs of this compound have been studied?

Methodological Answer:
Key analogs include:

  • 3-Methylpyrrolidine hydrochloride (CAS 186597-29-5): Explored for comparative reactivity studies .
  • 3-Cyano-3-methylpyrrolidine hydrochloride (CAS 1205750-61-3): Used to study steric effects on cyclization .

Q. Table 3: Analog Comparison

CompoundStructural FeatureResearch ApplicationReference
3-Methylpyrrolidine HClMethyl substitutionReactivity modulation
3-Phenyl-pyrrolidine HClAromatic substitutionPharmacological SAR

Advanced: How can reaction mechanisms be validated experimentally?

Methodological Answer:

  • Isotopic Labeling : Use deuterated propargylamine to trace hydrogen migration during cyclization .
  • DFT Calculations : Compare computed activation energies with experimental kinetic data .
  • Quenching Studies : Trap intermediates with electrophiles (e.g., MeOH) for isolation and analysis .

Basic: What are the critical storage conditions for this compound?

Methodological Answer:

  • Temperature : Store at -20°C in powder form to prevent decomposition .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers .
  • Light Sensitivity : Protect from UV exposure using amber glass vials .

Advanced: How should researchers resolve contradictions in spectroscopic data?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR data with IR and Raman spectroscopy .
  • Dynamic NMR Studies : Analyze temperature-dependent spectra to confirm conformational flexibility .
  • Collaborative Databases : Compare results with open-access repositories (e.g., PubChem) to identify outliers .

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